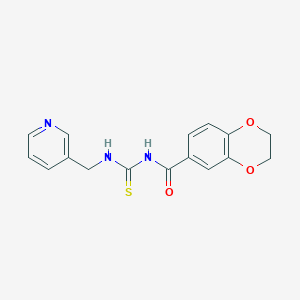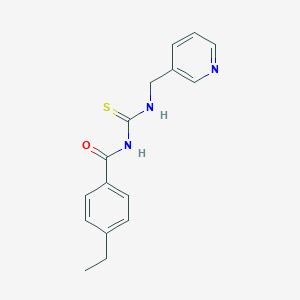![molecular formula C21H19N3O4S B250946 N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B250946.png)
N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide, also known as MNK-1 inhibitor, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation.
Mecanismo De Acción
N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor acts by inhibiting the activity of MAP kinase-interacting kinase 1 (MNK1), a serine/threonine kinase that phosphorylates eIF4E. By blocking the phosphorylation of eIF4E, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor prevents the translation of oncogenic mRNAs and inhibits tumor growth. Additionally, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-κB and other transcription factors.
Biochemical and physiological effects:
N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has been shown to inhibit the phosphorylation of eIF4E, leading to the suppression of tumor growth. In addition, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has been shown to block the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor is its specificity for MNK1, which reduces the potential for off-target effects. Additionally, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor is its relatively low potency, which may limit its efficacy in some applications.
Direcciones Futuras
There are several future directions for the development of N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor. One potential direction is the combination of N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor with other anti-cancer agents to enhance its efficacy. Another direction is the development of more potent N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitors that can overcome the limitations of the current compound. Additionally, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor could be further tested in preclinical models to evaluate its safety and efficacy in vivo. Finally, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor could be evaluated for its potential therapeutic applications in other diseases, such as viral infections and neurological disorders.
Conclusion:
In conclusion, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation. The compound acts by inhibiting the activity of MNK1 and preventing the phosphorylation of eIF4E, leading to the suppression of tumor growth and the production of pro-inflammatory cytokines and chemokines. While N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has several advantages, such as its specificity for MNK1 and good pharmacokinetic properties, there are also several limitations that need to be addressed. Nonetheless, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor remains a promising candidate for further development and evaluation in preclinical and clinical studies.
Métodos De Síntesis
N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor can be synthesized through a multi-step process that involves the coupling of 4-methoxy-3-nitrobenzoic acid with phenylacetyl isothiocyanate, followed by reduction and cyclization to obtain the final product. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E) and prevent the translation of oncogenic mRNAs, leading to the suppression of tumor growth. Additionally, N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has been shown to block the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C21H19N3O4S |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
N-[4-methoxy-3-[(2-phenylacetyl)carbamothioylamino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19N3O4S/c1-27-17-10-9-15(22-20(26)18-8-5-11-28-18)13-16(17)23-21(29)24-19(25)12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,22,26)(H2,23,24,25,29) |
Clave InChI |
XUBGGUOCPNGLKB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=S)NC(=O)CC3=CC=CC=C3 |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=S)NC(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250863.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250864.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B250866.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2-methylpropanamide](/img/structure/B250867.png)
![Methyl 5-{[(4-ethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250868.png)
![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250871.png)
![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B250872.png)
![4-(benzyloxy)-N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B250875.png)

![N-isobutyryl-N'-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B250877.png)
![N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B250880.png)
![N-[(3,5-dichloro-2-hydroxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B250882.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250883.png)
